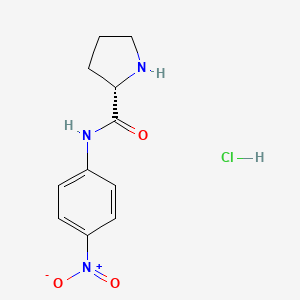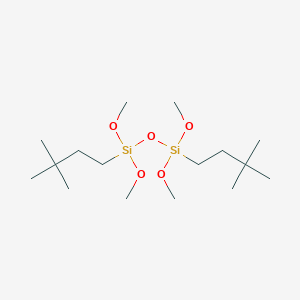
N,N'-Di-t-butyl-2,3-diamidobutanetin(II), 98%, contained in 50 ml Swagelok cylinder for CVD/ALD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is an organometallic compound . It is typically contained in a 50 ml Swagelok cylinder for use in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes . The compound is white to off-white in color .
Molecular Structure Analysis
The molecular formula ofN,N'-Di-t-butyl-2,3-diamidobutanetin(II) is C12H26N2Sn . The compound has a molecular weight of 317.06 . Physical And Chemical Properties Analysis
N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is a white to off-white powder . It is air sensitive and moisture sensitive, and it should be stored in a cold environment .
Wirkmechanismus
Target of Action
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their structure and the metal present .
Mode of Action
Organometallic compounds typically interact with their targets through coordination bonds, where the metal atom serves as a point of attachment .
Biochemical Pathways
Organometallic compounds can influence a variety of biochemical pathways depending on their structure and the nature of the metal atom .
Pharmacokinetics
The bioavailability of organometallic compounds can vary widely and is influenced by factors such as the compound’s solubility, stability, and the presence of transporters .
Result of Action
Organometallic compounds can have a wide range of effects at the molecular and cellular level, depending on their structure and the nature of the metal atom .
Action Environment
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) is noted to be moisture sensitive and should be stored cold . This suggests that environmental factors such as humidity and temperature can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is part of a class of compounds known as organometallics, which are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . As technology in these fields advances, the demand for high-quality precursor materials like N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is likely to increase.
Eigenschaften
IUPAC Name |
1,3-ditert-butyl-1,3,2λ2-diazastannepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2.Sn/c1-11(2,3)13-9-7-8-10-14-12(4,5)6;/h7-10H2,1-6H3;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXWRBRVIBWLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCCN([Sn]1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310531.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310533.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)
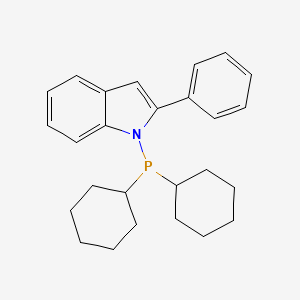
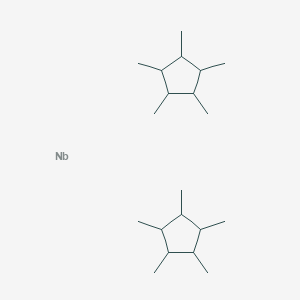
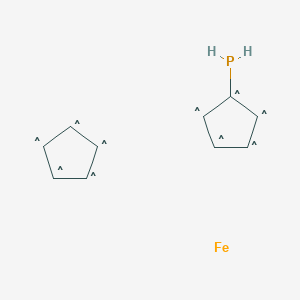

![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)

![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)
